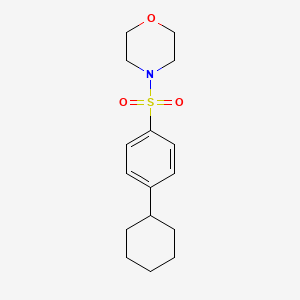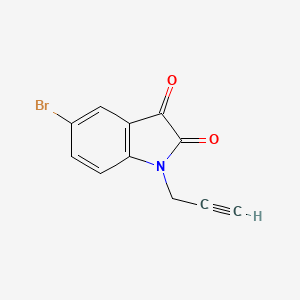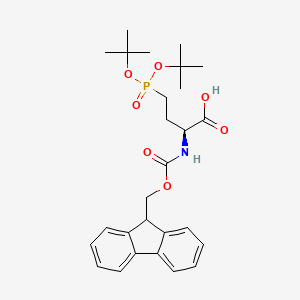
Fmoc-L-Pma(tBu)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Pma(tBu)2-OH: is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. The compound is specifically designed for use in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it ideal for sequential peptide assembly.
准备方法
Synthetic Routes and Reaction Conditions:
tert-Butyl Protection: The tert-butyl (tBu) groups are typically introduced by reacting the amino acid with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-L-Pma(tBu)2-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), and the tert-butyl groups are removed using trifluoroacetic acid (TFA) in the presence of scavengers .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in DMF.
Substitution: The tert-butyl groups are removed under acidic conditions using TFA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in DMF.
tert-Butyl Deprotection: TFA with scavengers like water, triisopropylsilane, and ethanedithiol.
Major Products:
Fmoc Deprotection: The major product is the free amine of the amino acid.
tert-Butyl Deprotection: The major product is the free carboxylic acid of the amino acid.
科学研究应用
Chemistry: Fmoc-L-Pma(tBu)2-OH is used extensively in the synthesis of peptides and proteins. It allows for the sequential addition of amino acids to a growing peptide chain, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and imaging agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications .
作用机制
The mechanism of action of Fmoc-L-Pma(tBu)2-OH involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide assembly. The tert-butyl groups protect the carboxyl group, allowing for selective deprotection and further functionalization .
相似化合物的比较
Fmoc-L-Glu(OtBu)-OH: Similar to Fmoc-L-Pma(tBu)2-OH, this compound is used in peptide synthesis but has a different side chain.
Fmoc-L-Thr(tBu)-OH: Another similar compound used in peptide synthesis, with a different side chain and protecting groups.
Uniqueness: this compound is unique due to its specific protecting groups that allow for selective deprotection under different conditions. This makes it highly versatile and useful in the synthesis of complex peptides and proteins .
属性
IUPAC Name |
(2S)-4-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36NO7P/c1-26(2,3)34-36(32,35-27(4,5)6)16-15-23(24(29)30)28-25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJHPIPYVQGGP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
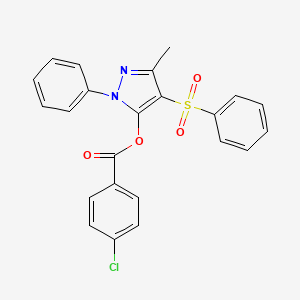

![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2652774.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
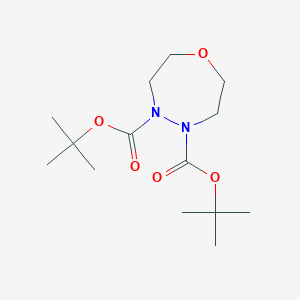
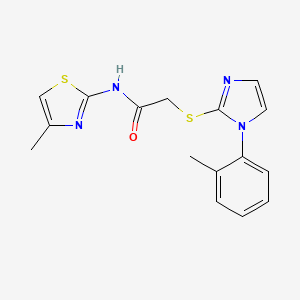
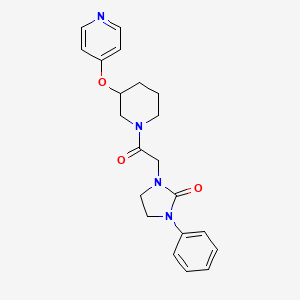
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)
